molecular formula C15H8F6O2 B12067056 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Cat. No.: B12067056
M. Wt: 334.21 g/mol
InChI Key: VGQXUCAMDDLQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a complex organic compound with the molecular formula C15H8F6O2 It is characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, along with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It often includes steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its bioavailability and activity .

Comparison with Similar Compounds

  • 4’-(Trifluoromethyl)biphenyl-3-carboxaldehyde
  • 4’-(Trifluoromethoxy)biphenyl-3-carboxaldehyde
  • 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxaldehyde

Comparison: 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with only one of these substituents .

Properties

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)12-6-9(8-22)5-11(7-12)10-1-3-13(4-2-10)23-15(19,20)21/h1-8H

InChI Key

VGQXUCAMDDLQPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.